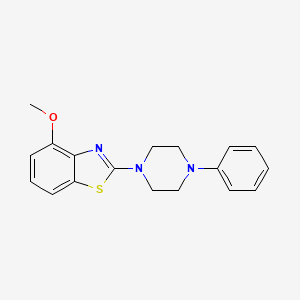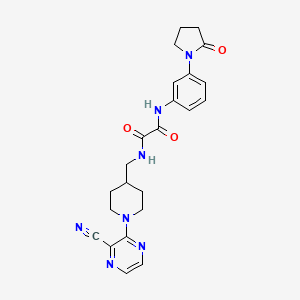
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
The compound [11C]CPPC, which shares structural motifs with the target compound, is used in PET imaging to identify macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for studying neuroinflammation, which plays a significant role in neuropsychiatric disorders such as Alzheimer's and Parkinson's disease. The ability to non-invasively image microglial activity provides insights into brain injury, repair mechanisms, and the effects of therapeutic interventions targeting neuroinflammation (Horti et al., 2019).
Tuberculostatic Activity
Compounds structurally related to the target molecule, specifically phenylpiperazine derivatives, have shown tuberculostatic activity. These findings suggest the potential application of the compound in the treatment or study of tuberculosis, indicating its significance in developing new therapeutic agents (Foks et al., 2004).
Anticonvulsant Activity
Derivatives of pyrrolidine, including compounds with phenylpiperazin-1-ylmethyl groups, have been synthesized and evaluated for their anticonvulsant activity. This suggests that the compound could have potential applications in researching or treating epilepsy or seizures, highlighting the importance of such compounds in neuropharmacology (Kamiński et al., 2013).
Heterocyclic Compounds in Pharmaceuticals
The structural components of the target compound are related to heterocyclic compounds like pyrroles, pyridines, and pyrazines, which are essential in pharmaceuticals and agrochemicals due to their high biological activities. This connection emphasizes the compound's relevance in developing new drugs and agricultural chemicals (Higasio & Shoji, 2001).
Neuroinflammation Imaging
Further research on compounds similar to [18F]1 for PET imaging of CSF1R indicates the potential of such molecules in studying neuroinflammation and neurodegenerative diseases. This highlights the broader applicability of the chemical structure for diagnostic purposes in conditions like Alzheimer's disease (Lee et al., 2022).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c24-14-19-21(26-9-8-25-19)29-11-6-16(7-12-29)15-27-22(32)23(33)28-17-3-1-4-18(13-17)30-10-2-5-20(30)31/h1,3-4,8-9,13,16H,2,5-7,10-12,15H2,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGHNHIICHKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

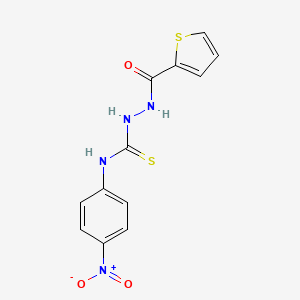

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)
![7-(4-chlorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641420.png)

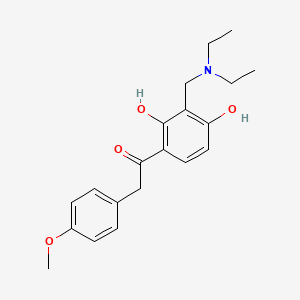
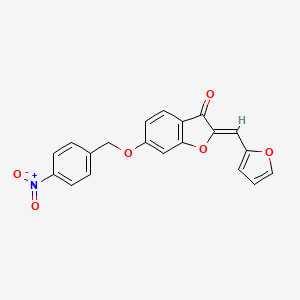
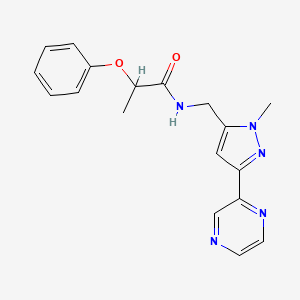
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2641425.png)
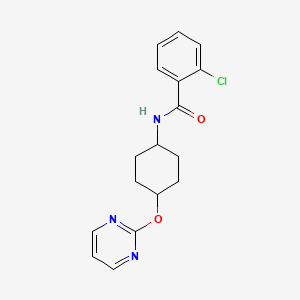
![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)

